molecular formula C5H10 B089616 1-Pentene CAS No. 109-67-1

1-Pentene

Cat. No.: B089616
CAS No.: 109-67-1
M. Wt: 70.13 g/mol
InChI Key: YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Description

1-Pentene is an unsaturated hydrocarbon belonging to the alkene group, characterized by the presence of a carbon-carbon double bondThis compound is a colorless liquid at room temperature with a slightly sweet and pungent odor, resembling that of petroleum .

Chemical Reactions Analysis

1-Pentene undergoes a variety of chemical reactions due to the presence of the carbon-carbon double bond:

Scientific Research Applications

1-Pentene has several applications in scientific research and industry:

Comparison with Similar Compounds

1-Pentene can be compared with other alkenes such as:

This compound is unique due to its specific chain length and reactivity, making it suitable for specific industrial applications and research purposes.

Properties

IUPAC Name

pent-1-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3
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InChI Key

YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Canonical SMILES

CCCC=C
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Molecular Formula

C5H10
Record name 1-PENTENE
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Related CAS

25587-78-4, 25587-79-5
Record name 1-Pentene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID7025849
Record name 1-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB]
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Boiling Point

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C
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Flash Point

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/
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Solubility

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C
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Density

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C
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Vapor Density

2.42 (AIR= 1)
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Vapor Pressure

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C
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Color/Form

Liquid, Colorless liquid, LIQ @ ROOM TEMP

CAS No.

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4
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Melting Point

-265 °F (USCG, 1999), -165.2 °C
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Synthesis routes and methods I

Procedure details

Addition of 1 atm. ethylene to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°, toluene solution, see Example E) followed by continued photolysis at 25° resulted in slow production of free pentene, primarily trans-2-pentene. Less than 0.1 equiv pentene was evolved after 1 hour irradiation. Pentene formation did not occur thermally at 25°. The isomeric distribution, as measured after 15 and 60 min photolysis, was 85% trans-2-pentene, 10-12% cis-2-pentene, and 3-5% 1-pentene.
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Synthesis routes and methods II

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentene
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1-Pentene
Reactant of Route 3
1-Pentene
Reactant of Route 4
1-Pentene
Reactant of Route 5
1-Pentene
Reactant of Route 6
1-Pentene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-pentene?

A1: this compound has the molecular formula C5H10 and a molecular weight of 70.13 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Far-infrared spectroscopy can be used to identify characteristic bands related to chain conformation and crystallinity in poly(this compound). [] 13C NMR spectroscopy is a powerful tool for determining the microstructure of polymers incorporating this compound, such as propylene/1-pentene copolymers. This technique allows researchers to analyze comonomer sequence distribution and stereoregularity. [, , , ]

Q3: How does the incorporation of this compound affect the properties of polypropylene?

A3: Adding this compound as a comonomer in polypropylene impacts various properties:

  • Melting and Crystallization Temperatures: The melting and crystallization temperatures of propylene/1-pentene copolymers decrease linearly with increasing this compound content. []
  • Impact Strength: Propylene/1-pentene random copolymers exhibit high impact strength. []
  • Degradation: The presence of this compound, even at low levels (< 3%), significantly accelerates the thermooxidative degradation of polypropylene. This suggests a need for higher stabilizer concentrations in these copolymers. []

Q4: Can this compound be used to produce other valuable chemicals?

A4: Yes, this compound can be catalytically converted into other useful compounds:

  • Dimerization to 4-methyl-1-pentene: Several catalyst systems, including potassium-copper, hafnocene complexes activated with methylaluminoxane, and Na/K2CO3, have been studied for the selective dimerization of propylene to 4-methyl-1-pentene. [, , , ]
  • Hydroisomerization to iso-pentane: Platinum on mordenite (Pt-MOR) catalysts effectively convert this compound to iso-pentane, a process relevant to Fischer-Tropsch refining. []

Q5: How do different catalysts influence the oligomerization of this compound?

A7: Various metallocene catalysts, when combined with methylaluminoxane (MAO), can selectively oligomerize this compound, primarily producing dimers. The addition of additives like tributylphosphine or aluminum powder can further enhance both activity and dimer selectivity. []

Q6: What role does this compound play in hydroformylation reactions?

A8: this compound can be used as a substrate in hydroformylation reactions. For instance, the cluster compound [PPh4][Fe5RhC(CO)16] catalyzes the hydroformylation of this compound under specific conditions (60 atm of CO/H2 (1:1), 100°C). This process involves the cluster transforming into other catalytic species like [Fe4Rh2C(CO)16] and [PPh4][Fe4RhC(CO)14]. []

Q7: Can computational methods provide insights into the interactions of this compound with other molecules?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the binding of this compound and its isomers with ethylated pillar[5]arene (EtP5) macrocycles. These studies reveal the crucial role of CH---π, H-H, and O---H interactions in complex formation. The calculated binding energies correlate with experimental observations of relative isomer uptake in gas chromatography. []

Q8: How does the structure of an alkene influence its reactivity with ozone?

A10: Studies on the ozonolysis kinetics of various alkenes, including 4-methyl-1-pentene, demonstrate a strong correlation between molecular structure and reactivity. A simple structure-activity relationship (SAR) index can accurately predict the activation energy (Ea) for ozonolysis reactions. This suggests that structural factors significantly influence the rate of ozone attack on alkenes. []

Q9: Does the presence of an α-methylenelactone group affect the feeding deterrent activity of alkenes?

A11: Research on the feeding deterrent activity of alkenes, including 2-methyl-1-pentene and 2,4,4-trimethyl-1-pentene, against the Colorado potato beetle reveals that introducing an α-methylenelactone group can significantly enhance deterrent properties. This modification was particularly effective in the case of 2,4,4-trimethyl-1-pentene, producing a potent antifeedant against both larvae and adults. []

Q10: What methods can be used to stabilize polyolefins like polypropylene against degradation?

A12: Polyolefins are susceptible to degradation from environmental factors, leading to changes in their molar mass, molar mass distribution, and chemical composition. To counteract this, stabilizers are incorporated during production. Research on polypropylene degradation, including that of propylene-1-pentene copolymers, highlights the need to tailor stabilizer packages to ensure optimal performance and lifespan. []

Q11: What analytical techniques are used to study the degradation of polypropylene and propylene-1-pentene copolymers?

A11: A combination of advanced analytical techniques is employed to characterize the degradation of polypropylene and propylene-1-pentene copolymers:

  • Temperature Rising Elution Fractionation (TREF): This technique separates a degraded sample into fractions based on their degradation level, allowing for analysis of spatial heterogeneity in the material. []
  • Crystallization Analysis Fractionation (CRYSTAF): CRYSTAF provides insights into changes in the chemical composition distribution (CCD) during degradation, complementing data from classical techniques. It reveals a broadening of the crystallization peak, an increase in the soluble fraction, and a decrease in crystallization temperatures. []
  • Coupled Size Exclusion Chromatography-Fourier Transform Infrared Analysis (SEC-FTIR): SEC-FTIR helps determine changes in molar mass distribution and chemical composition during degradation, revealing that degraded products often concentrate in the low molar mass regions. []

Q12: How is the incorporation of this compound into copolymers quantitatively analyzed?

A14: 13C-NMR spectroscopy is frequently used to determine the amount of this compound incorporated into copolymers, providing valuable information about the copolymer's microstructure. []

Q13: Are there environmental concerns associated with this compound and its polymers?

A13: While this set of research papers does not extensively cover the environmental impact of this compound or its polymers, it's crucial to acknowledge that plastic waste, including polyolefins, poses a significant environmental challenge.

Q14: What strategies can mitigate the environmental impact of polyolefins?

A14: Although not directly addressed in these papers, mitigating the environmental impact of polyolefins like polypropylene and those containing this compound requires a multi-faceted approach:

  • Recycling and Waste Management: Developing efficient recycling processes and responsible waste management strategies is crucial to reducing plastic waste. []
  • Biodegradable Alternatives: Research into biodegradable polymers derived from renewable resources offers a promising avenue for reducing reliance on conventional polyolefins. []

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